6-methyl-4-oxo-N-(pyridin-4-ylmethyl)-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide
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Overview
Description
6-methyl-4-oxo-N-(pyridin-4-ylmethyl)-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide is a useful research compound. Its molecular formula is C14H13N5O2 and its molecular weight is 283.291. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Compound Synthesis
This area of research focuses on the synthesis of novel heterocyclic compounds, which are crucial for developing pharmaceuticals, agrochemicals, and dyes. For example, the synthesis of substituted pyrazolo[4,3-c]pyridine-3-ols as novel fused heterobicycles involves related compounds and provides a foundation for developing new therapeutic agents (Karthikeyan, Vijayakumar, & Sarveswari, 2014).
Antimicrobial and Antifungal Activity
Compounds within this chemical framework have been evaluated for their antimicrobial and antifungal activities, contributing valuable insights into the design of new antimicrobial agents. The study on the antimicrobial activity of substituted isosteres of pyridine- and pyrazinecarboxylic acids illustrates the potential of these compounds to act against Mycobacterium tuberculosis, showcasing their therapeutic potential (Gezginci, Martin, & Franzblau, 1998).
Anticancer Research
Research has also extended into the anticancer properties of pyrazolo[1,5-a]pyrimidine derivatives, with several studies synthesizing and evaluating new derivatives for their cytotoxic activities against cancer cell lines. This line of research is critical for discovering new anticancer agents (Hassan, Hafez, & Osman, 2014).
Anti-HIV Activity
Some derivatives related to this compound class have shown promise in anti-HIV research. A study on the facile synthesis of highly functionalized novel pyrazolopyridones and their anti-HIV activity highlights the potential of these compounds in combating HIV (Savant, Ladva, & Pandit, 2018).
Mechanism of Action
Target of Action
The primary target of 6-methyl-4-oxo-N-(pyridin-4-ylmethyl)-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide is Mycobacterium tuberculosis H37Ra . This bacterium is the causative agent of tuberculosis, a serious infectious disease. The compound has been designed and synthesized as part of a series of novel derivatives with anti-tubercular activity .
Mode of Action
These interactions likely inhibit the growth or function of the Mycobacterium tuberculosis H37Ra, thereby exhibiting its anti-tubercular activity .
Biochemical Pathways
Given its anti-tubercular activity, it can be inferred that the compound likely interferes with essential biochemical pathways in mycobacterium tuberculosis h37ra, leading to inhibition of the bacterium’s growth or function .
Result of Action
The result of the action of this compound is the significant inhibition of Mycobacterium tuberculosis H37Ra . This is evidenced by the compound’s low 50% inhibitory concentrations (IC50) values, which range from 1.35 to 2.18 μM . This suggests that the compound is effective at relatively low concentrations.
Properties
IUPAC Name |
6-methyl-4-oxo-N-(pyridin-4-ylmethyl)-5H-pyrazolo[1,5-a]pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O2/c1-9-8-19-12(14(21)17-9)6-11(18-19)13(20)16-7-10-2-4-15-5-3-10/h2-6,8H,7H2,1H3,(H,16,20)(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKVAETSJMXVOAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=CC(=N2)C(=O)NCC3=CC=NC=C3)C(=O)N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.